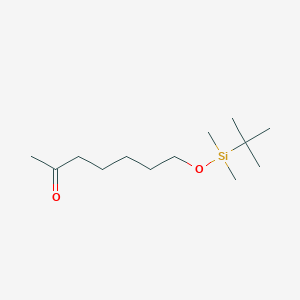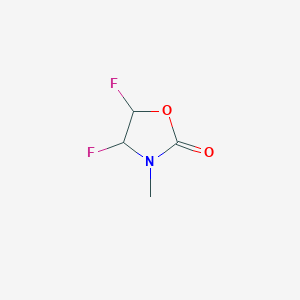
4,5-Difluoro-3-methyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Difluoro-3-methyl-1,3-oxazolidin-2-one is a heterocyclic organic compound characterized by a five-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-3-methyl-1,3-oxazolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate fluorinated precursors and a suitable amine.
Cyclization Reaction: The key step involves the cyclization of these precursors under controlled conditions to form the oxazolidinone ring. This can be achieved using reagents such as phosgene or its derivatives.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 0°C to 100°C, depending on the reactivity of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow systems.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-3-methyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Ring-Opening Reactions: Under certain conditions, the oxazolidinone ring can be opened to yield linear products.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be employed for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation can produce oxazolidinone oxides.
Scientific Research Applications
4,5-Difluoro-3-methyl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4,5-Difluoro-3-methyl-1,3-oxazolidin-2-one exerts its effects involves:
Molecular Targets: The compound can interact with specific enzymes or receptors, inhibiting their activity.
Pathways Involved: It may interfere with metabolic pathways, leading to the disruption of cellular processes in target organisms.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-1,3-oxazolidin-2-one
- 4-Methyl-1,3-oxazolidin-2-one
- 4-Ethyl-1,3-oxazolidin-2-one
Uniqueness
4,5-Difluoro-3-methyl-1,3-oxazolidin-2-one is unique due to its specific fluorine substitutions, which can significantly alter its chemical reactivity and biological activity compared to other oxazolidinones. These modifications can enhance its stability, selectivity, and potency in various applications .
Properties
Molecular Formula |
C4H5F2NO2 |
|---|---|
Molecular Weight |
137.08 g/mol |
IUPAC Name |
4,5-difluoro-3-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H5F2NO2/c1-7-2(5)3(6)9-4(7)8/h2-3H,1H3 |
InChI Key |
QAFFKKWQWLPJBB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(OC1=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


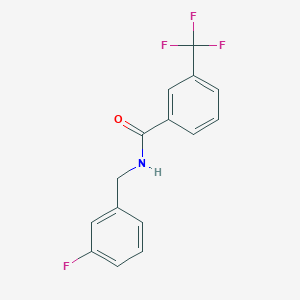
![1-[4-Chloro-2-(methylsulfonyl)phenyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperazine](/img/structure/B12839072.png)

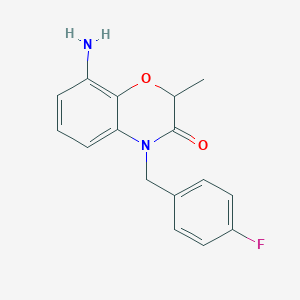
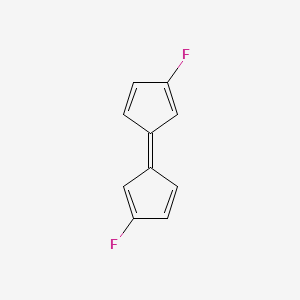
![3-Chloropyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B12839092.png)
![4-O-[3-O-(2-Acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose](/img/structure/B12839099.png)
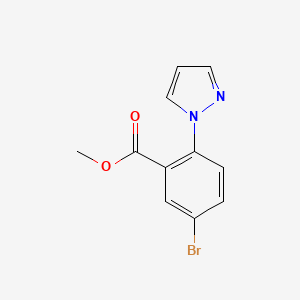
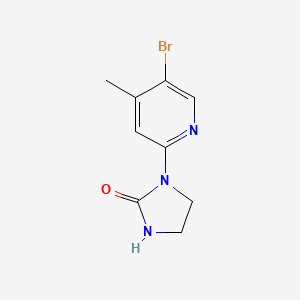
![8-Allyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12839111.png)
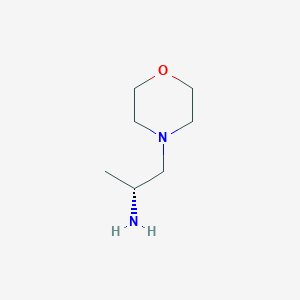
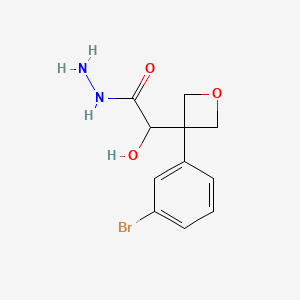
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(ethylamino)-2',7'-dimethyl-](/img/structure/B12839130.png)
